molecular formula C23H31IO B1400482 2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methylbiphenyl CAS No. 1351403-03-6

2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methylbiphenyl

Cat. No. B1400482
CAS RN: 1351403-03-6
M. Wt: 450.4 g/mol
InChI Key: WASTZHPAPCDASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl” is a chemical compound with the CAS number 1351403-03-6 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl” includes an iodine atom, three isopropyl groups, a methoxy group, and a methyl group attached to a biphenyl core .


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, and molecular weight of “2-Iodo-2’,4’,6’-triisopropyl-3-methoxy-6-methylbiphenyl” can be found in resources like ChemicalBook and Chemsrc .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Carbazomycin B : The iodination process involving compounds related to 2-Iodo-2',4',6'-triisopropyl-3-methoxy-6-methylbiphenyl is used in the synthesis of carbazomycin B, a compound with potential applications in medicinal chemistry (Crich & Rumthao, 2004).

  • Orthomanganation and Iodo-demanganation : The substance is involved in orthomanganation reactions of meta-substituted acetophenones and isopropyl benzoates, leading to the synthesis of ortho-iodo arylcarbonyl compounds (Cooney et al., 2001).

  • Radioiodination of Arenes : It plays a role in radioiodination processes, essential in various research applications including radiotracing and imaging (Krummeich et al., 1996).

  • Preparation of Aryne Precursors : This compound is used in the preparation of arynes, which are crucial intermediates in organic synthesis (Ganta & Snowden, 2007).

  • Formation of Lactams : It's instrumental in the formation of lactams, important in the synthesis of various pharmaceuticals (Glover & Goosen, 1978).

  • Heterodimeric Capsule Assembly : This compound assists in the self-assembly of heterodimeric capsules, which have potential in molecular encapsulation and targeted drug delivery (Kobayashi et al., 2007).

Pharmaceutical Applications

  • Antiviral Activity of Analogs : Analogs of this compound show potential antiviral activity, which is significant in the development of new therapeutic agents (Hocková et al., 2003).

  • Halogen Shuffling in Pyridines : It's used in the synthesis of halogen-substituted pyridines, which have various pharmaceutical applications (Mongin et al., 1998).

  • Synthesis of Fluorescent Dyes : The compound assists in the synthesis of fluorescent dyes with large Stokes shifts, important in bioimaging and diagnostics (Rihn et al., 2012).

  • Atropisomerism in Monopyrroles : It contributes to the study of atropisomerism in monopyrroles, which is vital in the development of asymmetric synthesis and chiral drugs (Boiadjiev & Lightner, 2002).

  • Preparation of [(Diacetoxy)iodo]arenes : This compound is used in the preparation of [(diacetoxy)iodo]arenes, which are key intermediates in many organic reactions (Iinuma et al., 2012).

Miscellaneous Applications

  • Cross-Coupling Reactions : It's involved in cross-coupling reactions of diverse organometallic reagents, pivotal in the synthesis of a wide range of organic compounds (Česnek et al., 2000).

  • Inhibition of Tubulin Polymerization : Methoxy-substituted derivatives of this compound are studied for their ability to inhibit tubulin polymerization, which is crucial in cancer research (Gastpar et al., 1998).

  • Synthesis of Substituted Dibenzophospholes : It's used in the synthesis of dibenzophospholes, important in the field of organophosphorus chemistry (Buttrus et al., 1987).

  • Hydrogenation in Pharmaceutical Synthesis : Its derivatives are used in the hydrogenation of pharmaceutical intermediates, highlighting its role in the manufacturing of drugs (Baramov et al., 2017).

  • Regioselective Iodination : The compound aids in the regioselective iodination of aromatic ethers, which is crucial for the synthesis of specific iodinated compounds (Zupan et al., 1997).

  • Photoredox Catalysis : Iodo-Bodipys derived from this compound are used in photoredox catalysis for the preparation of functionalized organic compounds (Huang & Zhao, 2013).

  • Benzyne Generation : It's essential in the generation of benzyne species from diphenylphosphoryl derivatives, which is significant in the synthesis of complex organic molecules (Gorobets et al., 2016).

  • Formation of C–C Bonds : It plays a role in the formation of C–C bonds via reductive and oxidative quenching catalytic mechanisms, crucial in synthetic chemistry (Shi et al., 2005).

properties

IUPAC Name

2-iodo-1-methoxy-4-methyl-3-[2,4,6-tri(propan-2-yl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31IO/c1-13(2)17-11-18(14(3)4)22(19(12-17)15(5)6)21-16(7)9-10-20(25-8)23(21)24/h9-15H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASTZHPAPCDASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)I)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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